molecular formula C36H34FN3O2 B11645487 {3-[4-(diethylamino)phenyl]-11-(4-fluorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}(phenyl)methanone

{3-[4-(diethylamino)phenyl]-11-(4-fluorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}(phenyl)methanone

Número de catálogo: B11645487
Peso molecular: 559.7 g/mol
Clave InChI: YYVLATHVNYNJOY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

10-benzoyl-3-[4-(diethylamino)phenyl]-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepin derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 10-benzoyl-3-[4-(diethylamino)phenyl]-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The starting materials often include benzoyl chloride, diethylamine, and fluorobenzene derivatives. The reaction conditions may involve:

    Step 1: Formation of an intermediate by reacting benzoyl chloride with a suitable amine under basic conditions.

    Step 2: Cyclization of the intermediate with a dibenzo[b,e][1,4]diazepin precursor under acidic or basic conditions.

    Step 3: Introduction of the fluorophenyl group through a substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or continuous flow reactors: for efficient mixing and reaction control.

    Purification techniques: such as recrystallization, chromatography, or distillation to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

10-benzoyl-3-[4-(diethylamino)phenyl]-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or hydroxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acidic or basic catalysts for cyclization and substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of amines or hydrocarbons.

    Substitution: Introduction of new functional groups such as halides or alkyl groups.

Aplicaciones Científicas De Investigación

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for treating various diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of 10-benzoyl-3-[4-(diethylamino)phenyl]-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. These may include:

    Binding to receptors: Interaction with specific receptors in the body to exert its effects.

    Enzyme inhibition: Inhibition of enzymes involved in disease pathways.

    Signal transduction: Modulation of signaling pathways to alter cellular responses.

Comparación Con Compuestos Similares

10-benzoyl-3-[4-(diethylamino)phenyl]-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be compared with other similar compounds, such as:

    Dibenzo[b,e][1,4]diazepin derivatives: Compounds with similar core structures but different substituents.

    Benzoyl derivatives: Compounds with benzoyl groups attached to different molecular frameworks.

    Fluorophenyl derivatives: Compounds with fluorophenyl groups that exhibit similar biological activities.

This compound’s uniqueness lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Propiedades

Fórmula molecular

C36H34FN3O2

Peso molecular

559.7 g/mol

Nombre IUPAC

5-benzoyl-9-[4-(diethylamino)phenyl]-6-(4-fluorophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C36H34FN3O2/c1-3-39(4-2)29-20-16-24(17-21-29)27-22-31-34(33(41)23-27)35(25-14-18-28(37)19-15-25)40(32-13-9-8-12-30(32)38-31)36(42)26-10-6-5-7-11-26/h5-21,27,35,38H,3-4,22-23H2,1-2H3

Clave InChI

YYVLATHVNYNJOY-UHFFFAOYSA-N

SMILES canónico

CCN(CC)C1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5=CC=CC=C5)C6=CC=C(C=C6)F)C(=O)C2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.